2-{[(4-Bromo-3-methylphenyl)amino]methyl}-6-ethoxyphenol
Description
Properties
IUPAC Name |
2-[(4-bromo-3-methylanilino)methyl]-6-ethoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2/c1-3-20-15-6-4-5-12(16(15)19)10-18-13-7-8-14(17)11(2)9-13/h4-9,18-19H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEJBXOWVVKJOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNC2=CC(=C(C=C2)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[(4-Bromo-3-methylphenyl)amino]methyl}-6-ethoxyphenol involves several steps. Typically, the process begins with the preparation of the 4-bromo-3-methylphenylamine, which is then reacted with formaldehyde and 6-ethoxyphenol under controlled conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for larger scale production and may include additional purification steps to ensure the compound’s purity .
Chemical Reactions Analysis
2-{[(4-Bromo-3-methylphenyl)amino]methyl}-6-ethoxyphenol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of amines.
Scientific Research Applications
Scientific Research Applications
- Chemistry: It serves as a reagent in organic synthesis reactions.
- Biology: The compound is utilized in biochemical assays to explore enzyme interactions and protein functions.
- Medicine: Research explores its potential in the development of new pharmaceuticals.
- Industry: It is used in developing new materials and chemical processes.
2-{[(4-Bromo-3-methylphenyl)amino]methyl}-6-ethoxyphenol can undergo oxidation, reduction, and nucleophilic substitution reactions, which contribute to its role in various chemical processes. Preliminary studies have also indicated several biological activities:
- Antitumor Activity: Similar compounds, particularly those in the benzothiazole class, have demonstrated antitumor effects against cancer cell lines, with the presence of bromo and methyl groups enhancing this activity.
- Enzyme Inhibition: The phenolic hydroxyl group in the compound may interact with enzymes, potentially inhibiting their activity, which is relevant in cancer treatment research.
- Antioxidant Properties: Compounds with similar structures have exhibited antioxidant activity, protecting cells from oxidative stress.
Case Studies and Research Findings
- Study on Antitumor Activity: Research has highlighted the effectiveness of structurally related compounds in inhibiting tumor growth in vitro, with bromo and methyl substitutions enhancing potency against specific cancer cell lines.
- DFT Studies: Density Functional Theory (DFT) calculations have been performed to understand the electronic properties of the compound, indicating potential for biological activity through electron transfer mechanisms.
- FTIR Characterization: FTIR spectroscopy has been used to confirm the functional groups present in the compound, providing insights into its reactivity and potential interactions with biological targets.
Mechanism of Action
The mechanism of action of 2-{[(4-Bromo-3-methylphenyl)amino]methyl}-6-ethoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-{[(4-Bromo-3-methylphenyl)amino]methyl}-6-ethoxyphenol can be compared with other similar compounds, such as:
- 2-{[(4-Chloro-3-methylphenyl)amino]methyl}-6-ethoxyphenol
- 2-{[(4-Fluoro-3-methylphenyl)amino]methyl}-6-ethoxyphenol
- 2-{[(4-Iodo-3-methylphenyl)amino]methyl}-6-ethoxyphenol
These compounds share similar structures but differ in the halogen substituent on the phenyl ring, which can lead to differences in their chemical reactivity and biological activity .
Biological Activity
2-{[(4-Bromo-3-methylphenyl)amino]methyl}-6-ethoxyphenol is a compound that has garnered interest in the scientific community due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and relevant studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 336.22 g/mol. The compound features a bromo-substituted aromatic ring, an ethoxy group, and a phenolic hydroxyl group, which contribute to its reactivity and biological potential.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 336.22 g/mol |
| Functional Groups | Bromo, Ethoxy, Amino, Hydroxyl |
Synthesis
The synthesis of this compound typically involves several steps, including the reaction of 4-bromo-3-methylaniline with an appropriate aldehyde under controlled conditions. The compound can be characterized using spectroscopic methods such as FTIR and NMR.
Biological Activity
Preliminary studies have indicated that this compound exhibits various biological activities:
- Antitumor Activity : Similar compounds in the benzothiazole class have shown potent antitumor effects against various cancer cell lines, including breast and ovarian cancers. The structure-activity relationship suggests that the presence of bromo and methyl groups enhances this activity .
- Enzyme Inhibition : The compound's phenolic hydroxyl group may interact with enzymes, potentially inhibiting their activity. This is particularly relevant in the context of cancer treatment where enzyme inhibitors can play a crucial role.
- Antioxidant Properties : Compounds with similar structures have been reported to exhibit antioxidant activity, which can protect cells from oxidative stress .
The mechanism by which this compound exerts its biological effects likely involves:
- Binding to Target Proteins : The compound may bind to specific proteins or enzymes, altering their function and influencing cellular pathways.
- Reactive Oxygen Species (ROS) Modulation : By acting as an antioxidant, it may help in modulating ROS levels within cells, contributing to its protective effects against cellular damage.
Case Studies and Research Findings
- Study on Antitumor Activity : A study highlighted the effectiveness of structurally related compounds in inhibiting tumor growth in vitro. The presence of bromo and methyl substitutions was noted to enhance potency against specific cancer cell lines .
- DFT Studies : Density Functional Theory (DFT) calculations were performed to understand the electronic properties of the compound. These studies indicated favorable HOMO-LUMO energy gaps that suggest potential for biological activity through electron transfer mechanisms .
- FTIR Characterization : FTIR spectroscopy was utilized to confirm the functional groups present in the compound, providing insights into its reactivity and potential interactions with biological targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
